molecular formula C10H18O2Si B14293400 CID 78060881

CID 78060881

Katalognummer: B14293400
Molekulargewicht: 198.33 g/mol
InChI-Schlüssel: KLZGHBBXQTZZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060881” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78060881 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the yield and minimizing impurities. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060881 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity, making them suitable for various applications.

Wissenschaftliche Forschungsanwendungen

CID 78060881 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78060881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 78060881 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with comparable structures and properties.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it a valuable compound for research and application in various scientific fields.

Eigenschaften

Molekularformel

C10H18O2Si

Molekulargewicht

198.33 g/mol

InChI

InChI=1S/C10H18O2Si/c1-11-9(12-2)13-10-5-3-8(7-10)4-6-10/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

KLZGHBBXQTZZNM-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]C12CCC(C1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.